molecular formula C13H16O4 B1353812 Ethyl 4-(4-methylphenoxy)-3-oxobutanoate CAS No. 65910-98-7

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate

Cat. No. B1353812
CAS RN: 65910-98-7
M. Wt: 236.26 g/mol
InChI Key: PBWPSCVENUICHD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include looking at the compound’s chemical properties, such as its acidity or basicity.


Scientific Research Applications

Enzymatic Reduction and Synthesis Applications

  • Enzyme-Catalyzed Asymmetric Reduction : A study demonstrated the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, highlighting the potential for producing enantiomerically pure compounds for pharmaceutical applications (Shimizu et al., 1990).

  • Growth-Regulating Activity on Plants : Research on 4-hydroxycoumarin derivatives, including compounds structurally similar to Ethyl 4-(4-methylphenoxy)-3-oxobutanoate, showed growth-regulating activity on soybean plants, indicating their potential use in agriculture (Stanchev et al., 2010).

  • Antioxidant Properties : A study investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, revealing that these compounds have significant potential in developing treatments or supplements with antioxidant capabilities (Stanchev et al., 2009).

  • Antimicrobial Activity : Research on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate highlighted its synthesis and characterization, including antimicrobial activity studies, suggesting its use in developing new antimicrobial agents (Kariyappa et al., 2016).

  • Improved Synthesis Methods for Chemical Intermediates : Several studies have focused on developing improved synthesis methods for compounds related to Ethyl 4-(4-methylphenoxy)-3-oxobutanoate, which are valuable as intermediates in organic synthesis and pharmaceutical manufacturing (Ye et al., 2011).

Safety And Hazards

This involves looking at the compound’s potential hazards, such as its flammability, toxicity, and environmental impact. It may also include recommendations for safe handling and storage of the compound.


Future Directions

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properties

IUPAC Name

ethyl 4-(4-methylphenoxy)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-13(15)8-11(14)9-17-12-6-4-10(2)5-7-12/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWPSCVENUICHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497963
Record name Ethyl 4-(4-methylphenoxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate

CAS RN

65910-98-7
Record name Ethyl 4-(4-methylphenoxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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